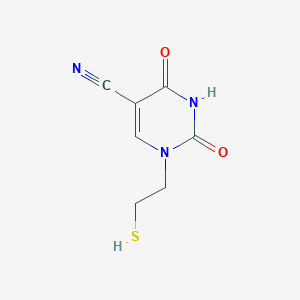
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions with aldehydes and ketones to give corresponding oxathiolanes . A specific synthesis method for a similar compound, 1,4,5-oxadithiepan-2-one (OTP), involves two steps: the synthesis of 2-mercaptoethyl 2-mercaptoacetate from 2-mercaptoethanol and 2-thioglycolic acid .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Mercaptoethanol consists of a hydroxyl group and a sulfhydryl group attached to a two-carbon backbone . This structure confers solubility in water and lowers volatility .Chemical Reactions Analysis
2-Mercaptoethanol, a related compound, is known to react with aldehydes and ketones to give corresponding oxathiolanes . It is also used to reduce disulfide bonds that may form between thiol groups of cysteine residues .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Mercaptoethanol include a disagreeable, distinctive odor, a density of 1.114 g/cm^3, a melting point of -100 °C, and a boiling point of 157 °C .Aplicaciones Científicas De Investigación
Synthesis and Utilization in Heterocyclic Chemistry
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives are primarily used as building blocks in the synthesis of various heterocyclic compounds. For instance, studies have shown their utility in creating novel bis- and polyalkylation derivatives, particularly in the formation of poly(pyridines) and poly(pyrimidines) via S-alkylation (Abd El-Fatah et al., 2017).
Antimicrobial and Antioxidant Properties
This chemical is a precursor for synthesizing fused heterocyclic compounds with notable antioxidant activities. Research has focused on developing thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, which have shown promising antioxidant properties (Salem et al., 2015). Additionally, the antimicrobial activities of related pyrimidine derivatives have been explored, with some showing effectiveness against various bacteria and fungi (Ziarani et al., 2015).
Application in Dye and Pigment Industry
Derivatives of this compound have been employed in the synthesis of dyes, particularly for polyester fabrics. Research into the dyeing properties and the effect of dispersing agents on these dyes indicates their potential utility in the textile industry (Al-Etaibi et al., 2013).
Potential in Drug Discovery
Though detailed information on drug applications is excluded as per the request, it's worth noting that the synthesis of certain derivatives of this compound has been linked to potential applications in drug discovery, including antitubercular and antimicrobial activities (Boukthir et al., 2013).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is not available, related compounds like 2-Mercaptoethanol are known to be hazardous. They have been associated with various health risks, including skin and eye irritation, respiratory irritation, and harmful if swallowed .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-3-5-4-10(1-2-13)7(12)9-6(5)11/h4,13H,1-2H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZNYSXSRYXDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCS)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
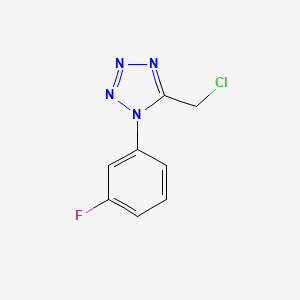
![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)
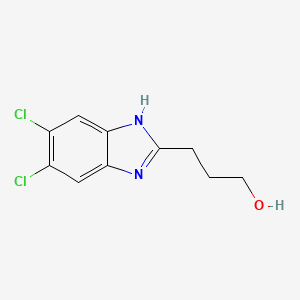


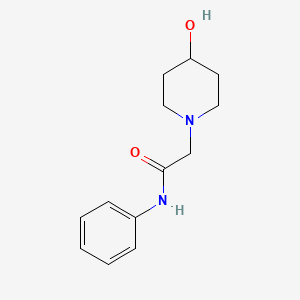
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)
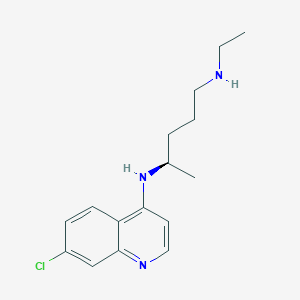
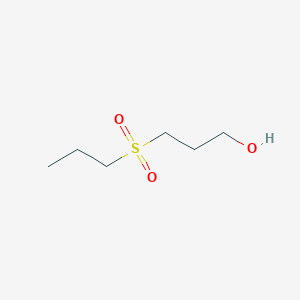
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)